molecular formula C14H10ClN7 B2528362 3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile CAS No. 1164552-75-3

3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile

Cat. No. B2528362
CAS RN: 1164552-75-3
M. Wt: 311.73
InChI Key: SBWFNDKRLFEOMK-VZUCSPMQSA-N
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Description

The compound "3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile" is a heteroarylacrylonitrile, which is a class of compounds known for their potential biological activities. These compounds often contain various substituents that can influence their chemical properties and biological activities. The presence of triazole rings in the compound suggests potential for interactions with biological molecules, possibly leading to applications in medicinal chemistry .

Synthesis Analysis

The synthesis of heteroarylacrylonitriles typically involves Knoevenagel condensation reactions. In the case of compounds similar to the one , the condensation would involve the reaction of a suitable benzaldehyde derivative with a malononitrile derivative in the presence of a base such as triethylamine or N,N-dimethylaniline . The specific synthesis of "3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile" is not detailed in the provided papers, but it can be inferred that similar methods would be employed.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For heteroarylacrylonitriles, it has been shown that the olefinic bond is typically E-configured, which could be expected for the compound as well . The presence of substituents such as triazoles or benzimidazoles can influence the overall geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Heteroarylacrylonitriles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the nitrile group can participate in further transformations, and the presence of amino groups allows for acylation reactions. These reactions can be used to introduce various biophoric sites, which are crucial for the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of heteroarylacrylonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile and chlorophenyl groups can affect the compound's reactivity and stability. Spectroscopic techniques like FT-IR, NMR, and UV are used to investigate these properties. For example, the theoretical and experimental vibrational frequencies, bond lengths, and angles can be determined using DFT calculations and compared with experimental data to validate the molecular structure . Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated to gain insight into the reactivity of the compound .

Scientific Research Applications

Antibacterial Activity

Studies have shown that compounds containing 1,2,4-triazole, similar to the chemical , exhibit notable antibacterial properties. For instance, Hui et al. (2000) describe the synthesis of heterocyclic systems with bridged nitrogen atoms, including derivatives of 1,2,4-triazoles, and their evaluation for antibacterial activities. The synthesized compounds demonstrated significant inhibition of bacterial growth, emphasizing their potential in antibacterial applications (Hui et al., 2000).

Corrosion Inhibition

Research by Baskar et al. (2014) highlights the use of photo-cross-linkable polymers, including derivatives of 1,2,4-triazoles, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed these compounds to be highly efficient in preventing corrosion, suggesting their applicability in industrial settings to protect metals (Baskar et al., 2014).

Synthesis of Novel Heterocycles

Tartakovsky et al. (2005) explored the synthesis of new heterocyclic compounds, including tris[1,2,4]triazolo[1,3,5]triazines. Such compounds, with their complex heterocyclic structures, could have implications in various fields of chemical research, such as the development of new pharmaceuticals or advanced materials (Tartakovsky et al., 2005).

Antimicrobial and Antioxidant Properties

Compounds with 1,2,4-triazole structures have been synthesized and tested for their antimicrobial and antioxidant activities. Bekircan et al. (2008, 2015) conducted studies that demonstrate the potential of these compounds in combating microbial infections and oxidative stress (Bekircan et al., 2008), (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many 1,2,4-triazole derivatives have biological activity and are used in medicine as antifungal, antibacterial, and antitumor agents .

Safety and Hazards

As with any chemical compound, handling “3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide range of uses for 1,2,4-triazole derivatives, there could be many possible avenues for further study .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFNDKRLFEOMK-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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